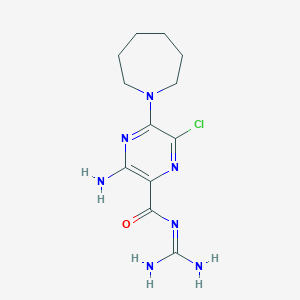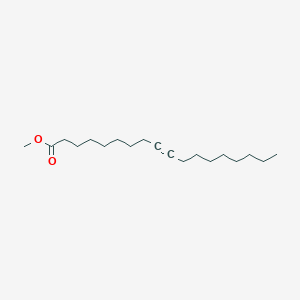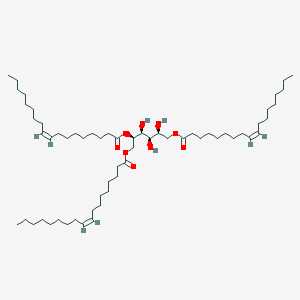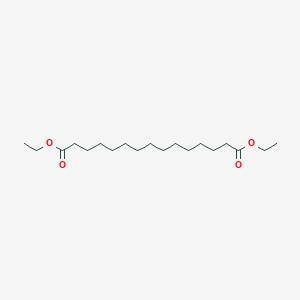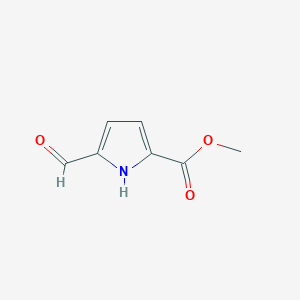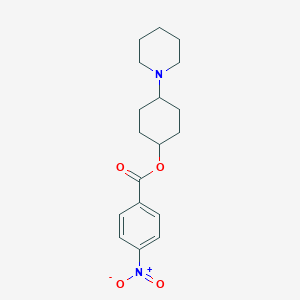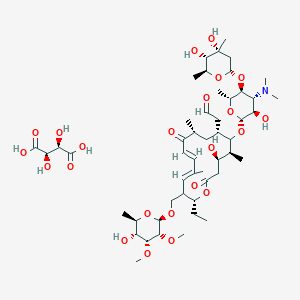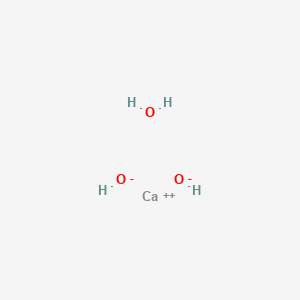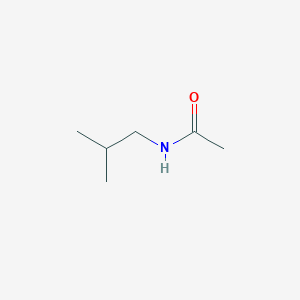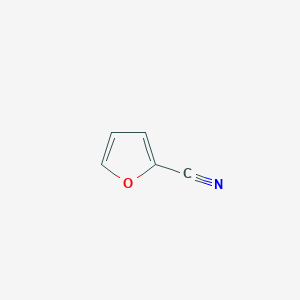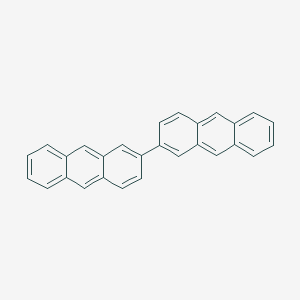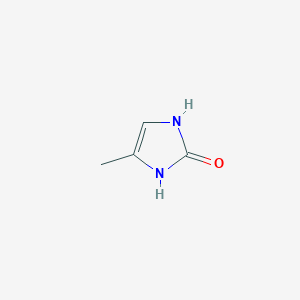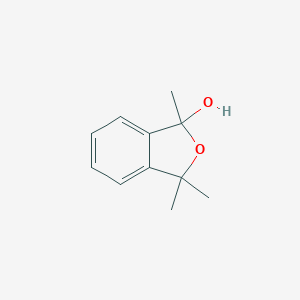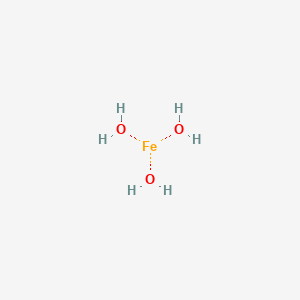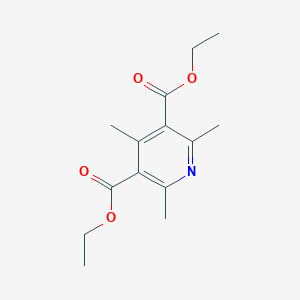
3,5-Pyridinedicarboxylic acid, 2,4,6-trimethyl-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Pyridinedicarboxylic acid, 2,4,6-trimethyl-, diethyl ester, also known as trimethylpyridine diethyl ester (TMAP), is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TMAP is a colorless liquid that is soluble in organic solvents and has a strong odor. It is widely used in various fields, including organic chemistry, medicinal chemistry, and material science.
Wirkmechanismus
The mechanism of action of TMAP is not well understood. However, it has been suggested that TMAP may act as a nucleophile in various reactions due to the presence of the electron-donating methyl groups on the pyridine ring. TMAP can also form hydrogen bonds with other molecules, which may contribute to its reactivity.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of TMAP. However, it has been reported that TMAP can induce oxidative stress in cells, which may lead to cell death. TMAP has also been shown to have antimicrobial activity against various microorganisms, including bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
TMAP has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and has a high purity. TMAP is also stable under normal laboratory conditions and can be easily handled. However, TMAP has some limitations, such as its strong odor, which may cause discomfort to researchers. TMAP is also highly flammable and should be handled with caution.
Zukünftige Richtungen
There are several future directions for research on TMAP. One potential area of research is the development of new synthetic routes for TMAP that are more environmentally friendly and cost-effective. Another area of research is the investigation of the biological activities of TMAP and its derivatives, which may lead to the development of new drugs and agrochemicals. Finally, the development of new materials based on TMAP and its derivatives is another promising area of research with potential applications in various fields, such as electronics and energy.
Synthesemethoden
TMAP can be synthesized through various methods, including the reaction of 3,5-Pyridinedicarboxylic acid, 2,4,6-trimethyl-, diethyl esteridine with diethyl oxalate in the presence of a base, such as sodium methoxide or potassium carbonate. Another method involves the reaction of 2,4,6-3,5-Pyridinedicarboxylic acid, 2,4,6-trimethyl-, diethyl esteridine with diethyl carbonate in the presence of a catalyst, such as zinc chloride or aluminum chloride. The yield of TMAP can be optimized by adjusting the reaction conditions, such as temperature, reaction time, and the molar ratio of reactants.
Wissenschaftliche Forschungsanwendungen
TMAP has been extensively used in scientific research as a building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials. It has been reported that TMAP can be used as a precursor for the synthesis of anti-inflammatory and anti-cancer agents. TMAP can also be used as a ligand for the preparation of metal complexes with potential applications in catalysis and material science.
Eigenschaften
CAS-Nummer |
1150-55-6 |
|---|---|
Produktname |
3,5-Pyridinedicarboxylic acid, 2,4,6-trimethyl-, diethyl ester |
Molekularformel |
C14H19NO4 |
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
diethyl 2,4,6-trimethylpyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C14H19NO4/c1-6-18-13(16)11-8(3)12(14(17)19-7-2)10(5)15-9(11)4/h6-7H2,1-5H3 |
InChI-Schlüssel |
IJHKOUDBKFONBB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(N=C1C)C)C(=O)OCC)C |
Kanonische SMILES |
CCOC(=O)C1=C(C(=C(N=C1C)C)C(=O)OCC)C |
Andere CAS-Nummern |
1150-55-6 |
Synonyme |
DDTPC diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



